molecular formula C16H12N2O4 B11836217 7-Amino-3-methyl-8-nitro-2-phenyl-4H-1-benzopyran-4-one CAS No. 62100-82-7

7-Amino-3-methyl-8-nitro-2-phenyl-4H-1-benzopyran-4-one

Cat. No.: B11836217
CAS No.: 62100-82-7
M. Wt: 296.28 g/mol
InChI Key: ZKGYDVSLVRLFFP-UHFFFAOYSA-N
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Description

7-Amino-3-methyl-8-nitro-2-phenyl-4H-chromen-4-one is a compound belonging to the chromenone family, which is known for its diverse biological and pharmacological activities This compound features a chromenone core structure with various substituents, including an amino group, a methyl group, a nitro group, and a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Amino-3-methyl-8-nitro-2-phenyl-4H-chromen-4-one typically involves multi-step organic reactions. One common method starts with the preparation of 7-amino-4-methyl-2H-chromen-2-one, which is then subjected to nitration and subsequent functional group modifications to introduce the nitro and phenyl groups . The reaction conditions often involve the use of strong acids or bases, organic solvents, and controlled temperatures to ensure the desired product formation.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, green chemistry principles, such as the use of environmentally friendly solvents and catalysts, can be applied to minimize the environmental impact of the production process .

Chemical Reactions Analysis

Types of Reactions

7-Amino-3-methyl-8-nitro-2-phenyl-4H-chromen-4-one can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group under suitable conditions.

    Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as hydrogen gas (H₂) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) are often used.

    Substitution: Electrophilic aromatic substitution reactions may involve reagents like halogens (Cl₂, Br₂) and Lewis acids (AlCl₃).

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Conversion of the nitro group to an amino group.

    Substitution: Introduction of various substituents on the phenyl ring.

Mechanism of Action

The mechanism of action of 7-Amino-3-methyl-8-nitro-2-phenyl-4H-chromen-4-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. Additionally, the compound’s nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-Amino-3-methyl-8-nitro-2-phenyl-4H-chromen-4-one is unique due to the combination of its substituents, which confer distinct chemical reactivity and biological activity. The presence of both amino and nitro groups allows for diverse chemical transformations and interactions with biological targets, making it a valuable compound for research and development .

Properties

CAS No.

62100-82-7

Molecular Formula

C16H12N2O4

Molecular Weight

296.28 g/mol

IUPAC Name

7-amino-3-methyl-8-nitro-2-phenylchromen-4-one

InChI

InChI=1S/C16H12N2O4/c1-9-14(19)11-7-8-12(17)13(18(20)21)16(11)22-15(9)10-5-3-2-4-6-10/h2-8H,17H2,1H3

InChI Key

ZKGYDVSLVRLFFP-UHFFFAOYSA-N

Canonical SMILES

CC1=C(OC2=C(C1=O)C=CC(=C2[N+](=O)[O-])N)C3=CC=CC=C3

Origin of Product

United States

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